1H-Benzimidazole-2-methanol
Description
Significance of the Benzimidazole (B57391) Core in Chemical Sciences
The benzimidazole ring system is a cornerstone in medicinal chemistry, often referred to as a 'privileged' scaffold due to its frequent appearance in biologically active compounds. doaj.orgnih.gov This structural motif is present in approximately 80% of all pharmaceuticals, highlighting its foundational role in drug discovery. doaj.org The versatility of the benzimidazole core allows for extensive structural modifications, enabling the development of new agents targeting a wide array of diseases. ijpsjournal.com
The importance of this heterocyclic system is demonstrated by its presence in numerous approved drugs with diverse therapeutic applications, including anthelmintic (albendazole), anticancer (pracinostat), antiviral (enviroxine), and antiulcer (lansoprazole) agents. ijpsjournal.comimpactfactor.org The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. impactfactor.org These substitutions can modulate properties such as solubility, binding affinity to biological targets, and metabolic stability. impactfactor.org Beyond pharmaceuticals, the benzimidazole scaffold is also integral to materials science and coordination chemistry, owing to properties like aromaticity and hydrogen-bonding capabilities. doaj.orgsmolecule.com
The wide spectrum of pharmacological activities associated with benzimidazoles includes:
Antimicrobial nih.gov
Anticancer impactfactor.org
Antiviral researchgate.net
Antiparasitic researchgate.net
Anti-inflammatory nih.gov
Antioxidant researchgate.net
Antihistaminic nih.gov
This broad utility underscores the significance of the benzimidazole framework as a versatile and crucial component in the design and synthesis of novel functional molecules. doaj.org
Historical Context of 1H-Benzimidazole-2-methanol Research
The history of benzimidazole chemistry dates back to 1872, when Hoebrecker first prepared a benzimidazole derivative, 2,5- (or 2,6-) dimethylbenzimidazole, through the reduction of 2-nitro-4-methylacetanilide. pharmainfo.in This discovery laid the groundwork for the exploration of this new class of heterocyclic compounds. A few years later, Ladenburg reported an alternative synthesis by reacting 3,4-diaminotoluene (B134574) with acetic acid. scholarsresearchlibrary.com
The specific compound, this compound, is synthesized through methods such as the condensation reaction of o-phenylenediamine (B120857) with an appropriate carboxylic acid derivative. banglajol.info One documented method involves the reaction of o-phenylenediamine with glycolic acid in the presence of hydrochloric acid. banglajol.infonih.gov This foundational synthesis provides the (1H-benzo[d]imidazol-2-yl)methanol structure, which serves as a crucial intermediate for creating a library of more complex derivatives. scholarsresearchlibrary.comnih.gov For instance, the hydroxyl group of this compound can be reacted with thionyl chloride to produce 2-(chloromethyl)-1H-benzimidazole derivatives, which are then used in further biological studies. scholarsresearchlibrary.com These early synthetic procedures were pivotal, opening avenues for the systematic investigation of benzimidazole derivatives and their potential applications.
Current Research Landscape and Future Directions for this compound
Current research on this compound and its derivatives is vibrant and multifaceted, focusing on its utility as a synthetic intermediate and its own biological potential. nbinno.com The compound is a key building block for producing a variety of pharmaceuticals and agrochemicals. nbinno.com As the demand for new drugs and crop protection solutions grows, the need for versatile intermediates like this compound is expected to rise. nbinno.com
Recent studies have explored the biological activities of this compound itself. For example, a 2016 study synthesized the compound and evaluated its antioxidant properties. banglajol.inforesearchgate.net The results indicated that while it displayed mild antioxidant activity, its structural framework is a point of interest for modifications to potentially generate more potent agents. banglajol.inforesearchgate.net
Table 2: Selected Research Findings on this compound and a Related Derivative
| Compound | Biological Activity Studied | Finding | Reference |
|---|---|---|---|
| 1H-Benzimidazol-2-ylmethanol | Antioxidant (DPPH assay) | Mild activity (IC₅₀ value 400.42 µg/ml) | banglajol.inforesearchgate.net |
| 1H-Benzimidazol-2-ylmethanol | Antimicrobial (disc diffusion) | No activity observed | banglajol.info |
| 2-methyl-1H-benzimidazole | Antioxidant (DPPH assay) | Moderate activity (IC₅₀ value 144.84 µg/ml) | banglajol.inforesearchgate.net |
| 2-methyl-1H-benzimidazole | Cytotoxic (brine shrimp) | Prominent activity (LC₅₀ value 0.42 µg/ml) | banglajol.inforesearchgate.net |
Future research is directed towards several promising areas. There is significant interest in using this compound to synthesize novel derivatives with enhanced pharmacological profiles, including anticancer, antimicrobial, and antiparasitic agents. nbinno.comsmolecule.com The potential for derivatization makes it an attractive compound for drug discovery and development. nbinno.com Furthermore, its unique structural properties are being explored for applications in materials science and catalysis, where it may serve as a candidate for creating novel materials with improved performance. nbinno.com The ongoing investigation into this compound and its analogues continues to highlight the enduring importance of the benzimidazole scaffold in scientific advancement.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLTMBBAVVMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197552 | |
| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4856-97-7 | |
| Record name | 1H-Benzimidazole-2-methanol | |
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| Record name | 1H-Benzimidazole-2-methanol | |
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| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |
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| Record name | 2-(hydroxymethyl)-1H-benzimidazole | |
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| Record name | 1H-Benzimidazole-2-methanol | |
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Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole 2 Methanol
Established Synthetic Routes to 1H-Benzimidazole-2-methanol
The creation of the this compound scaffold is primarily achieved through cyclocondensation reactions, though multi-step and green chemistry protocols have also been developed to enhance efficiency and sustainability.
Condensation Reactions in this compound Synthesis
The most direct and widely employed method for synthesizing this compound is the condensation reaction between o-phenylenediamine (B120857) and a suitable carboxylic acid derivative. Specifically, the reaction with glycolic acid yields the desired product in high yields. banglajol.info This reaction involves heating the two reactants, typically under reflux conditions, to facilitate the cyclization and formation of the benzimidazole (B57391) ring.
One established protocol involves refluxing o-phenylenediamine with glycolic acid in dimethylformamide (DMF) at a temperature of 90°C to 100°C. researchgate.net After the reaction is complete, the mixture is diluted with water and neutralized with a sodium bicarbonate solution to precipitate the product. researchgate.net
Table 1: Condensation Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |
|---|---|---|---|---|
| o-Phenylenediamine | Glycolic Acid | Dimethylformamide (DMF) | Reflux at 90-100°C | High |
Multi-step Synthetic Protocols for this compound
While direct condensation is common, multi-step synthetic protocols offer alternative pathways to the benzimidazole core, which can be adapted for the synthesis of this compound. These methods can be particularly useful when starting from different precursors or when aiming to introduce specific functionalities in a controlled manner.
One such multi-step approach involves a one-pot, two-step synthesis methodology. For instance, the preparation of related 2-aryl-benzimidazole-N-oxide derivatives has been achieved by reacting 2-chloro-1,3-dinitrobenzene (B1198899) with benzylamine (B48309) in ethanol (B145695) under microwave heating, followed by the addition of aqueous potassium carbonate to induce cyclization. mdpi.comnih.gov This type of sequential reaction, involving an initial substitution followed by a base-mediated cyclization, illustrates a strategic multi-step process that can be tailored for various benzimidazole derivatives. mdpi.com
Another example of a multi-step synthesis in benzimidazole chemistry involves the initial formation of a different 2-substituted benzimidazole, which is then chemically transformed. For example, a two-step process can be used to prepare benzimidazole derivatives where 1,3-dihydro-2H-1,3-benzimidazole-2-thione is first reacted with an aldehyde, and the resulting intermediate undergoes a subsequent condensation reaction. mdpi.com Such strategies highlight the modular nature of benzimidazole synthesis.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzimidazole synthesis. These approaches focus on reducing reaction times, minimizing the use of hazardous solvents, and employing recyclable catalysts.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes. semanticscholar.org For instance, the condensation of o-phenylenediamine with various aldehydes can be achieved with alumina (B75360) as a catalyst under microwave irradiation. semanticscholar.org Another sustainable approach utilizes ZnO nanoparticles as an efficient and recyclable catalyst for the cyclocondensation of o-phenylenediamine with aldehydes in ethanol, offering high yields in a shorter time compared to traditional methods. semanticscholar.org
Furthermore, catalyst- and additive-free methods have been developed. One such protocol reports the synthesis of 2-substituted benzimidazoles by condensing 1,2-diaminoarenes with aldehydes in methanol (B129727) at ambient temperature, with reaction times as short as one minute. This method is scalable and demonstrates high functional group tolerance.
Table 2: Overview of Green Synthesis Approaches for Benzimidazoles
| Method | Catalyst/Medium | Key Advantages |
|---|---|---|
| Microwave Irradiation | Alumina / Acetonitrile (B52724) | Rapid reaction times (seconds to minutes) |
| Nanocatalysis | ZnO Nanoparticles / Ethanol | High yields, shorter reaction times, recyclable catalyst |
| Catalyst-Free | Methanol | Ambient temperature, very short reaction time (1 min), no catalyst needed |
Derivatization Strategies for this compound
The functional groups of this compound, particularly the hydroxyl group at the 2-position, provide a versatile handle for further chemical modifications. These derivatizations are crucial for tuning the molecule's properties for various applications.
Modification at the Hydroxyl Group of this compound
The primary alcohol functionality of this compound is a key site for derivatization. Its reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of a large library of related compounds.
A common and important modification of the hydroxyl group is its conversion to an ether linkage. This is typically achieved through the Williamson ether synthesis, a robust and versatile method. masterorganicchemistry.comtcichemicals.comfrancis-press.com The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com
For instance, the synthesis of 1H-Benzimidazol-2-ylmethyl phenyl ether has been reported. This was achieved by first preparing 2-(chloromethyl)benzimidazole, which then reacts with sodium phenoxide (generated from phenol (B47542) and sodium hydroxide). nih.gov The reactants are heated to facilitate the substitution reaction, yielding the desired ether derivative. nih.gov
The general strategy for forming ether derivatives from this compound would involve:
Deprotonation: Treatment of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Nucleophilic Substitution: Reaction of the alkoxide with a suitable alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the C-O-C ether bond.
Table 3: General Protocol for Williamson Ether Synthesis of this compound
| Step | Reactants | Reagent | Product |
|---|---|---|---|
| 1. Alkoxide Formation | This compound | Strong Base (e.g., NaH) | Sodium 1H-benzimidazol-2-ylmethoxide |
| 2. Substitution | Sodium 1H-benzimidazol-2-ylmethoxide + Alkyl Halide (R-X) | Aprotic Solvent (e.g., THF, DMF) | 2-(Alkoxymethyl)-1H-benzimidazole |
Oxidation Reactions and Carboxylic Acid Derivatives
The primary alcohol functional group in this compound can be readily oxidized to form the corresponding carboxylic acid, 1H-Benzimidazole-2-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules. A common and effective method for this oxidation involves the use of strong oxidizing agents.
Research has shown that (1H-benzimidazole-2-yl)methanol derivatives can be effectively converted into their respective Benzimidazole-2-carboxylic acid derivatives by reaction with potassium permanganate (B83412) (KMnO4). This reaction typically involves treating the starting alcohol with KMnO4 in an appropriate solvent system. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard work-up procedure is employed to isolate the carboxylic acid product.
Table 1: Oxidation of (1H-Benzimidazole-2-yl)methanol Derivatives This table is representative of the general transformation and not exhaustive of all possible substrates.
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| (1H-benzimidazole-2-yl)methanol derivatives | Potassium Permanganate (KMnO4) | Benzimidazole-2-carboxylic acid derivatives |
Halogenation and Chloromethyl Derivatives
The hydroxyl group of this compound can be substituted with a halogen atom, most commonly chlorine, to yield 2-(chloromethyl)-1H-benzimidazole. This derivative is a valuable and reactive intermediate for further synthetic modifications, particularly for introducing the benzimidazole moiety into other molecules via nucleophilic substitution.
The conversion of the alcohol to the chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2). The reaction involves the treatment of (1H-benzimidazole-2-yl)methanol derivatives with thionyl chloride, which effectively replaces the hydroxyl group with a chlorine atom. This transformation provides a versatile building block for the synthesis of a wide array of 2-substituted benzimidazole compounds.
Table 2: Halogenation of (1H-Benzimidazole-2-yl)methanol
| Starting Material | Reagent | Product |
|---|---|---|
| (1H-benzimidazole-2-yl)methanol derivatives | Thionyl Chloride (SOCl2) | 2-(chloromethyl)-1H-benzimidazole derivatives |
Substitution on the Benzimidazole Nitrogen Atom (N-alkylation/N-methylation)
The benzimidazole ring contains an N-H group that can be deprotonated and subsequently alkylated. N-alkylation and N-methylation of the benzimidazole scaffold can lead to two possible regioisomers, substituting at the N-1 or N-3 position. The reaction conditions can be tuned to favor one isomer over the other.
This reaction is typically carried out by treating the benzimidazole derivative with an alkylating agent in the presence of a base. For instance, N-methylation can be achieved using methylating agents like dimethyl sulfate. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the imidazole (B134444) nitrogen. The choice of base, solvent, and alkylating agent can influence the efficiency and regioselectivity of the reaction.
Table 3: General Conditions for N-Alkylation of Benzimidazoles
| Substrate | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 1H-Benzimidazole derivative | Alkyl halide (e.g., CH3I), Dimethyl sulfate | Potassium Carbonate (K2CO3) | DMF, Acetone | N-alkylated benzimidazole derivative |
Synthesis of Hydrazone and Schiff Base Derivatives from this compound
The synthesis of hydrazone and Schiff base derivatives from this compound is a two-step process. The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde, 1H-Benzimidazole-2-carbaldehyde nih.gov. This aldehyde is a crucial intermediate that can then undergo condensation reactions.
Once 1H-Benzimidazole-2-carbaldehyde is formed, it can be reacted with:
Hydrazines or Hydrazides: Condensation with hydrazine (B178648) or its derivatives (e.g., thiosemicarbazide) yields benzimidazole-2-yl hydrazones. These reactions are typically carried out by refluxing the aldehyde and the hydrazine component in a suitable solvent like ethanol, often with a catalytic amount of acid mdpi.com.
Primary Amines: Condensation with various primary amines (aromatic or aliphatic) leads to the formation of Schiff bases (or imines). This reaction is a cornerstone in medicinal chemistry for creating diverse molecular libraries nih.govidosi.orgresearchgate.net.
The resulting hydrazones and Schiff bases are characterized by the C=N double bond and have been a major focus of research due to their wide range of biological activities.
Table 4: Synthesis of Hydrazones and Schiff Bases
| Intermediate | Reactant | Final Product Class | Reaction Type |
|---|---|---|---|
| 1H-Benzimidazole-2-carbaldehyde | Hydrazine / Hydrazide | Hydrazone | Condensation |
| 1H-Benzimidazole-2-carbaldehyde | Primary Amine | Schiff Base | Condensation |
Exploration of Other Functional Group Modifications
Beyond oxidation and halogenation, the hydroxyl group of this compound is amenable to other standard alcohol transformations, such as esterification and etherification.
Esterification: The alcohol can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base and are fundamental in organic synthesis for creating ester derivatives.
Etherification: The formation of ethers from this compound can also be achieved. Given its nature as a benzylic-type alcohol, it is susceptible to etherification under specific conditions. For example, a chemoselective method for converting benzyl alcohols into their methyl or ethyl ethers has been described using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol organic-chemistry.org. This approach selectively targets the benzylic hydroxyl group while being compatible with other hydroxyl groups that might be present in more complex molecules organic-chemistry.org.
These modifications further expand the synthetic utility of this compound, allowing for the fine-tuning of its chemical properties and the development of new derivatives.
Coordination Chemistry of 1h Benzimidazole 2 Methanol and Its Derivatives
1H-Benzimidazole-2-methanol as a Ligand in Metal Complexes
This compound possesses two potential donor sites for coordination to a metal ion: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group. This allows the ligand to exhibit different coordination behaviors, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
Coordination Modes and Ligand Behavior of this compound
The coordination behavior of this compound and its derivatives is primarily dictated by the availability of the lone pair of electrons on the imidazole nitrogen and the hydroxyl oxygen. The most common coordination modes observed are monodentate and bidentate.
In its monodentate coordination mode, the ligand typically binds to the metal center through the more basic imidazole nitrogen atom. This mode of coordination is observed in some zinc(II) complexes where the ligand is ligated to the Zn(II) ion in a monodentate fashion through the N atom.
The bidentate coordination mode involves the chelation of the metal ion by both the imidazole nitrogen and the hydroxyl oxygen, forming a stable five-membered ring. This behavior is more common and has been observed in complexes with several transition metals, including cobalt(II) and copper(II). For instance, in some copper(II) complexes, the (1-methyl-1H-benzimidazol-2-yl)methanol ligand acts as a bidentate chelator through the non-substituted N and O atoms. Similarly, in certain cobalt(II) complexes, two molecules of a derivative ligand are coordinated to the Co(II) ion in a bidentate mode through the nitrogen and oxygen atoms, resulting in a hexa-coordinated compound with a distorted octahedral geometry.
The versatility in coordination allows for the formation of complexes with varying geometries and nuclearities. For example, mononuclear complexes with distorted tetrahedral or octahedral geometries are common.
Synthesis of Transition Metal Complexes with this compound Ligands
The synthesis of transition metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex.
The synthesis of Zinc(II) complexes with benzimidazole (B57391) derivatives often involves the reaction of a zinc salt, such as zinc chloride, with the ligand in an ethanolic solution. The reaction is typically carried out at room temperature with stirring for several hours. In some reported syntheses of zinc(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, the ligand and zinc acetate (B1210297) are dissolved in ethanol (B145695) and stirred vigorously at room temperature, leading to the precipitation of the complex.
| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Tetrachlorobis{µ-[2-(pyridin-4-yl)-1H-benzimidazole]}dizinc(II) | 2-(pyridin-4-yl)-1H-benzimidazole, Zinc Chloride | Ethanol | Reflux, Stirring | Not Specified | |
| 2-(1H-benzimidazol-2-yl)-phenol zinc(II) | 2-(1H-benzimidazol-2-yl)-phenol, Zinc Acetate Dihydrate | Ethanol | Room Temperature, Stirring (24h) | Not Specified |
Cobalt(II) complexes with derivatives of this compound have been synthesized using cobalt(II) salts like cobalt(II) acetate or cobalt(II) chloride. In a typical synthesis of [Co(Hmbm)₂(OAc)₂] (where Hmbm = (1-methyl-1H-benzo[d]imidazol-2-yl)methanol), the ligand and cobalt(II) acetate are reacted in a suitable solvent. Another example involves the reaction of the same ligand with cobalt(II) chloride to yield [Co(Hmbm)₂(H₂O)₂]Cl₂.
| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |
| [Co(Hmbm)₂(OAc)₂] | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, Cobalt(II) Acetate | Not Specified | Not Specified | Not Specified | |
| [Co(Hmbm)₂(H₂O)₂]Cl₂ | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, Cobalt(II) Chloride | Not Specified | Not Specified | Not Specified |
The synthesis of Nickel(II) complexes with benzimidazole derivatives can be achieved by reacting a nickel(II) salt, such as nickel(II) chloride hexahydrate, with the ligand in an ethanolic solution. The reaction mixture is often refluxed to facilitate complex formation. For instance, a series of Ni(II) complexes with 2-(2-pyridyl)benzimidazole (B74506) ligands were prepared by dissolving nickel chloride in ethanol followed by the addition of the ligand.
| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Ni(II) complexes with 2-(2-pyridyl)benzimidazole ligands | 2-(2-pyridyl)benzimidazole derivatives, NiCl₂·6H₂O | Ethanol | Not Specified | Good |
General procedures for synthesizing Ni(II) complexes with benzimidazole-derived frameworks involve reacting metallic salts with the ligand in an ethanol solution in a 2:1 molar ratio.
Copper(II) complexes with benzimidazole derivatives are commonly prepared by reacting a copper(II) salt, such as copper(II) acetate or copper(II) nitrate (B79036), with the ligand in a solvent like methanol or ethanol. The reaction of 2-(1H-benzimidazol-2-yl)-phenol derivatives with copper(II) acetate in ethanol at room temperature leads to the formation of the corresponding Cu(II) complexes. In another example, copper(II) nitrate salts are reacted with 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole in a 1:2 ratio in methanol to obtain the copper(II) complex.
| Complex | Reactants | Solvent | Conditions | Yield (%) | Reference |
| 2-(1H-benzimidazol-2-yl)-phenol copper(II) | 2-(1H-benzimidazol-2-yl)-phenol, Copper(II) Acetate Monohydrate | Ethanol | Room Temperature, Stirring (24h) | 89 | |
| [Cu(L)₂(NO₃)₂] (L = 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole) | 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole, Cu(NO₃)₂·3H₂O | Methanol | Not Specified | Not Specified |
Exploration of Other Metal Ion Complexes
The versatile coordination behavior of benzimidazole and its derivatives, including this compound, allows for the formation of complexes with a wide array of metal ions. The nitrogen atoms of the imidazole ring are primary coordination sites, and the substituent at the 2-position can also participate in chelation. Research into benzimidazole-derived ligands has revealed complexation with various transition metals such as cobalt(II), nickel(II), copper(II), zinc(II), silver(I), and cadmium(II).
In these complexes, the benzimidazole moiety typically acts as a monodentate or bidentate ligand. For this compound, coordination is expected to occur primarily through the N(3) atom of the imidazole ring and the oxygen atom of the methanol group, forming a stable chelate ring. The specific coordination geometry is influenced by the metal ion's nature, its oxidation state, the molar ratio of ligand to metal, and the reaction conditions. For instance, studies on related 2-substituted benzimidazoles have shown the formation of distorted tetrahedral, square planar, and octahedral geometries.
Complexes with Co(II) and Ni(II) often exhibit octahedral or trigonal-bipyramidal geometries, while Cu(II) complexes can adopt square planar or distorted octahedral geometries. Zn(II) and Cd(II), having a d¹⁰ electronic configuration, typically form tetrahedral or octahedral complexes. The synthesis of these complexes is generally achieved by reacting the benzimidazole derivative with a corresponding metal salt in a suitable solvent like methanol or ethanol. The resulting complexes often have distinct colors and morphologies depending on the metal used.
| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode Example | Reference |
|---|---|---|---|
| Copper(II) | Distorted Tetrahedral, Square Planar | Bidentate (N, O) | |
| Zinc(II) | Distorted Tetrahedral | Bidentate (N, O) | |
| Nickel(II) | Distorted Tetrahedral, Octahedral | Bidentate (N, O) | |
| Cobalt(II) | Distorted Octahedral, Trigonal-Bipyramidal | Bidentate (N, N) | |
| Silver(I) | Linear or Tetrahedral | Monodentate or Bidentate | |
| Cadmium(II) | Distorted Octahedron | Monodentate (N) |
Structural Characterization of Metal Complexes
In addition to X-ray diffraction, a suite of spectroscopic and analytical methods is employed to characterize these complexes.
FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining the ligand's coordination mode. A downward shift in the ν(C=N) stretching frequency of the imidazole ring in the complex compared to the free ligand indicates the coordination of the nitrogen atom to the metal ion. The disappearance of the broad ν(O-H) band from the methanol group and the appearance of new bands at lower frequencies can suggest coordination through the oxygen atom after deprotonation.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps to infer the coordination geometry. The d-d transitions observed for transition metal complexes are characteristic of their specific geometry.
NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligands and their diamagnetic metal complexes (e.g., Zn(II), Cd(II)). Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation.
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight and stoichiometry of the synthesized complexes.
| Spectroscopic Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(C=N) shifts down by 6–35 cm⁻¹ | Coordination of the imidazole nitrogen to the metal center. | |
| FT-IR (cm⁻¹) | Appearance of new bands (e.g., ν(M-O), ν(M-N)) | Confirmation of metal-ligand bond formation. | |
| UV-Vis (nm) | Appearance of d-d transition bands (e.g., 640 nm for a Cu(II) complex) | Indicates specific coordination geometry around the metal ion. |
Theoretical Studies on Metal-Ligand Interactions in this compound Complexes
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the nature of metal-ligand interactions in coordination complexes. These computational studies complement experimental data by providing insights into electronic structures, bonding energies, and the properties of molecular orbitals. For complexes of this compound, DFT calculations can be used to optimize the geometry of the complex, predict spectroscopic properties, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer characteristics.
The interaction between a metal ion and the ligand can be decomposed into several components, including electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. A Natural Energy Decomposition Analysis (NEDA) can quantify these contributions, revealing the character of the metal-ligand bond. Studies on similar systems have shown that the bonding in such complexes often has a strong electrostatic character, although covalent contributions from charge transfer are also significant. The analysis can highlight the relative donor strengths of the nitrogen and oxygen atoms in the this compound ligand.
Furthermore, theoretical calculations can help rationalize the observed geometries and stabilities of different complexes. By comparing the calculated energies of various possible isomers or coordination modes, the most stable structure can be predicted. These studies can also model electronic absorption spectra, which can then be compared with experimental UV-Vis data to validate the theoretical model and provide a more detailed assignment of the observed electronic transitions.
Biological and Medicinal Chemistry Applications of 1h Benzimidazole 2 Methanol and Its Derivatives
Antimicrobial and Antifungal Activities
Derivatives of 1H-Benzimidazole-2-methanol are widely recognized for their broad-spectrum antimicrobial and antifungal properties. researchgate.net The core structure is present in several clinically used antifungal and anthelmintic drugs. smolecule.compjmonline.org Research has demonstrated that specific substitutions on the benzimidazole (B57391) ring system are crucial for the potency of these compounds. nih.gov
A study involving 53 benzimidazole derivatives revealed that substitutions at the 1, 2, and 5-positions significantly influence their antimicrobial efficacy. nih.gov Notably, some of these synthesized compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic ciprofloxacin. nih.gov The most active antibacterial compounds in this series often featured 5-halo substituents or were derivatives of (S)-2-ethanaminebenzimidazole and 2-(chloromethyl)-1H-benzo[d]imidazole. nih.gov
In terms of antifungal activity, many benzimidazole derivatives have shown potent fungicidal effects. nih.gov In one study, 23 different derivatives displayed MIC values equivalent to or better than the standard drug, Amphotericin B. nih.gov Another study found that derivatives with an electron-withdrawing group on the benzene (B151609) ring at the second position, as well as on the acyl benzene ring at the N1 position of the benzimidazole, demonstrated enhanced antifungal activity, with some compounds showing lower Minimum Fungicidal Concentration (MFC) values than fluconazole (B54011) against Aspergillus fumigatus and Candida albicans. tandfonline.com For instance, against various Candida species, a derivative featuring a three-hydroxyl substituted benzene moiety exhibited high inhibition, comparable to or greater than nystatin. pjmonline.org
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| 5-Halo-benzimidazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited MIC values comparable to ciprofloxacin. | nih.gov |
| (S)-2-Ethanaminebenzimidazole derivatives | MRSA | Showed significant antibacterial activity. | nih.gov |
| 2-(Chloromethyl)-1H-benzo[d]imidazole derivatives | MRSA | Demonstrated notable antibacterial effects. | nih.gov |
| Various Benzimidazole Derivatives (23 compounds) | Selected fungal strains | Displayed potent fungicidal activity with MICs equivalent to or greater than Amphotericin B. | nih.gov |
| Benzimidazole derivatives with electron-withdrawing groups | Aspergillus fumigatus, Candida albicans | Showed MFC values lower than the standard drug fluconazole. | tandfonline.com |
| Derivative with tri-hydroxyl substituted benzene | Candida species | Presented high inhibition at levels comparable to or lower than nystatin. | pjmonline.org |
| 1-Alkyl-2-phenyl-1H-benzo[d]imidazole derivatives | Gram-positive bacteria (S. aureus, S. faecalis) | Exhibited good inhibition with MIC values ranging from 64-512 µg/mL. | researchgate.net |
Antiparasitic and Anthelmintic Properties
The benzimidazole class of compounds is renowned for its antiparasitic and anthelmintic applications, with drugs like albendazole (B1665689), mebendazole, and thiabendazole (B1682256) being widely used in human and veterinary medicine to treat worm infections. nih.gov Research continues to yield new derivatives with enhanced efficacy.
A series of novel 1H-benzimidazol-2-yl hydrazones demonstrated significant in vitro anthelmintic activity against the encapsulated larvae of Trichinella spiralis. rsc.orgrsc.org All tested hydrazones in this series were found to be more active than the clinically used drugs albendazole and ivermectin. rsc.org Specifically, the 2,3- and 3,4-dihydroxy hydrazone derivatives (compounds 5b and 5d) achieved 100% effectiveness in killing parasitic larvae after a 24-hour incubation period. rsc.org
Further studies have reinforced these findings. One investigation into 1-substituted benzimidazole derivatives showed that compounds featuring a 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole structure achieved 100% efficacy against T. spiralis. researchgate.net Another derivative, 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole, also showed very high activity at 98.4%. researchgate.net Additionally, zinc(II) complexes based on 1H-benzimidazole-2-yl hydrazone ligands have been shown to possess appreciable anthelmintic activity against Dicrocoelium lanceatum and Fasciola hepatica. mdpi.com The antiparasitic effects of many benzimidazole compounds are linked to their ability to interfere with tubulin polymerization in the parasites. rsc.org
| Compound/Derivative | Target Parasite | Efficacy/Key Finding | Reference(s) |
| 1H-Benzimidazol-2-yl hydrazones | Trichinella spiralis (larvae) | More active than albendazole and ivermectin. | rsc.orgrsc.org |
| 2,3- and 3,4-dihydroxy hydrazones (5b, 5d) | Trichinella spiralis (larvae) | 100% effectiveness after 24 hours. | rsc.org |
| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole (23) | Trichinella spiralis | 100% efficacy. | researchgate.net |
| 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole (19) | Trichinella spiralis | 98.4% efficacy. | researchgate.net |
| Zinc(II) complexes of 1H-benzimidazole-2-yl hydrazones | Dicrocoelium lanceatum, Fasciola hepatica | Appreciable anthelmintic activity. | mdpi.com |
Anticancer and Cytotoxic Mechanisms of Action
The benzimidazole nucleus is a key pharmacophore in oncology, with its derivatives demonstrating broad cytotoxic potential through various mechanisms of action. rsc.orgnih.gov The structural versatility of benzimidazole allows for the synthesis of compounds that can selectively target cancer cells and overcome drug resistance. nih.gov
A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. smolecule.com For example, certain derivatives have been shown to induce apoptosis through mitochondrial pathways, which leads to the activation of caspases and subsequent cell death. In a study on human lung adenocarcinoma A549 cells, several new benzimidazole derivatives were found to promote apoptotic cell death, which was confirmed by measuring caspase 3/7 activity. frontierspartnerships.org Another compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was reported to stimulate mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov
Benzimidazole derivatives are potent inhibitors of cancer cell proliferation. frontierspartnerships.org Numerous studies have screened these compounds against various cancer cell lines, revealing significant antiproliferative effects. For instance, a series of 1H-benzimidazole derivatives were evaluated against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some compounds showing strong activity against all tested lines. rsc.orgnih.gov In another study, derivatives of 1H-benzimidazole were tested against the human prostate cancer cell line PC-3, with two compounds exhibiting potent inhibitory effects with IC50 values of 0.64 µM and 0.37 µM. rsc.orgnih.gov Structure-activity relationship (SAR) analyses indicated that using a thiazole (B1198619) ring as a linker between the 1H-benzimidazole ring and a terminal carboxyl group resulted in greater inhibition. rsc.orgnih.gov
| Derivative Class/Compound | Cancer Cell Line(s) | Activity/IC50 Value | Reference(s) |
| 1H-Benzimidazole derivatives | MDA-MB-231 (Breast) | Some derivatives had IC50 values as low as 16.38 µM. | |
| 1,2-disubstituted 1H-benzimidazoles (Compound 95) | HepG-2 (Liver) | IC50 = 1.98 µM (more potent than sorafenib). | rsc.orgnih.gov |
| 1H-Benzimidazole derivatives (Compound 16) | PC-3 (Prostate) | IC50 = 0.64 µM. | rsc.orgnih.gov |
| 1H-Benzimidazole derivatives (Compound 23) | PC-3 (Prostate) | IC50 = 0.37 µM. | rsc.orgnih.gov |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast and Cervical Cancer Cells | Strong cytotoxic effect; induces G2-M phase arrest. | nih.gov |
The anticancer activity of benzimidazole derivatives is also attributed to their ability to modulate key biological pathways essential for cancer cell survival and growth. One of the primary targets is tubulin polymerization. By inhibiting microtubule formation, these compounds can arrest the cell cycle, typically in the G2-M phase, and induce apoptosis. nih.gov
Furthermore, some benzimidazole derivatives function as topoisomerase inhibitors and DNA minor groove binders, interfering with DNA replication and cell division. nih.gov For example, Hoechst 33258 and Hoechst 33342 are classic examples of benzimidazoles that act as DNA minor groove binders. rsc.orgnih.gov Other derivatives have been developed as inhibitors of specific enzymes crucial for tumor growth, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a key role in angiogenesis. rsc.orgnih.gov
Antiviral Activity
Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activity against a diverse range of viruses. frontiersin.org Their mechanisms often involve the inhibition of viral replication by targeting essential viral enzymes or processes.
Research has identified benzimidazole compounds effective against both RNA and DNA viruses. nih.gov For instance, derivatives have shown the ability to inhibit the replication of Hepatitis C virus (HCV) by interfering with its helicase activity. A series of 2-aryl-1H-benzimidazole-4-carboxamide derivatives were found to be potent inhibitors of Coxsackie virus B3 (CVB3), with several compounds exhibiting significantly better inhibitory activity than the reference drug ribavirin. hep.com.cn One compound in this series had an IC50 value of 0.54 µg/mL. hep.com.cn
Another study evaluated 43 different 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles and found that most exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds were also moderately active against other viruses, including Yellow Fever Virus (YFV), Bovine Viral Diarrhoea Virus (BVDV), and Coxsackie virus B2 (CVB2). nih.gov The benzimidazole scaffold is also a component of molecules tested against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus-1 (HSV-1), and various enteroviruses. tandfonline.comfrontiersin.org
| Compound/Derivative Class | Target Virus | Activity (EC50/IC50) | Reference(s) |
| 2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50 as low as 20 nM. | nih.gov |
| 2-Aryl-1H-benzimidazole-4-carboxamide derivatives | Coxsackie virus B3 (CVB3) | IC50 values as low as 0.54 µg/mL. | hep.com.cn |
| Quinolizidin-1-yl)alkyl substituted benzimidazoles | Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie virus B2 (CVB2) | Moderately active. | nih.gov |
| 5-acetyl-2-arylbenzimidazoles | Bovine Viral Diarrhea virus (BVDV) | EC50 = 1.11 mM. | frontiersin.org |
Antioxidant and Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Benzimidazole derivatives have been investigated for their capacity to mitigate this stress. nih.gov The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, where the ability of the compound to donate a hydrogen atom is measured. frontiersin.org
Direct testing of this compound revealed it possesses mild to moderate antioxidant activity. In a DPPH assay, it displayed an IC50 value of 400.42 µg/mL, indicating its capacity to scavenge free radicals. banglajol.inforesearchgate.net In comparison, other benzimidazole derivatives have shown varied and sometimes more potent effects. For instance, 2-methyl-1H-benzimidazole exhibited moderate antioxidant activity with an IC50 of 144.84 µg/ml. banglajol.info Further studies on other derivatives, such as N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (Compound B1), showed a radical scavenging effect with an IC50 value of 293 μg/ml. frontiersin.org Another study on imine-containing benzimidazoles found that a derivative with a p-bromophenyl substituent at the second position of the benzimidazole ring caused a 57% inhibition of lipid peroxidation (LPO), a key process in oxidative damage. nih.gov
These findings highlight that while this compound itself has some antioxidant capacity, its scaffold is a promising foundation for developing more potent antioxidant agents through structural modification. banglajol.inforesearchgate.net
Table 1: Antioxidant Activity of this compound and Related Derivatives
| Compound Name | Assay | IC50 Value (µg/mL) | Activity Level |
| This compound | DPPH | 400.42 banglajol.info | Mild banglajol.info |
| 2-methyl-1H-benzimidazole | DPPH | 144.84 banglajol.info | Moderate banglajol.info |
| N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) | DPPH | 293 frontiersin.org | Moderate frontiersin.org |
| N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) | DPPH | > 1000 frontiersin.org | Weak frontiersin.org |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 51.56 banglajol.info | Strong |
| Ascorbic Acid (Standard) | DPPH | 241 frontiersin.org | Strong |
Anti-inflammatory Effects
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. ekb.eg Benzimidazole derivatives have been identified as possessing significant anti-inflammatory properties, making them a focus of research for new therapeutic agents. frontiersin.orgarabjchem.orgnih.gov These compounds are thought to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. ekb.egmdpi.com
The anti-inflammatory potential of novel benzimidazole derivatives is often assessed using the carrageenan-induced rat paw edema model. nih.gov In one such study, a series of 2-substituted benzimidazole derivatives showed significant anti-inflammatory activity. arabjchem.org For example, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) and its 3-chloro-substituted counterpart demonstrated potent activity. mdpi.com Another investigation found that a newly synthesized derivative, MBNHYD, exhibited anti-inflammatory activity comparable to the standard drug ibuprofen. nih.gov
The structural framework of benzimidazole is considered essential for this activity, and modifications to the scaffold can fine-tune the potency. frontiersin.orgmdpi.com These findings underscore the potential of the this compound backbone in designing novel anti-inflammatory drugs. nih.gov
Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound | Model | Activity Metric | Result | Reference Compound |
| N-(1H-benzimidazol-2-ylmethyl) aniline | Carrageenan-induced paw edema | % Inhibition at 100 mg/kg | 100% | Nimesulide (100% at 50 mg/kg) |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Carrageenan-induced paw edema | % Inhibition at 100 mg/kg | 100% | Nimesulide (100% at 50 mg/kg) |
| MBNHYD | Carrageenan-induced paw edema | % Paw Edema Inhibition | Comparable to Ibuprofen | Ibuprofen (20 mg/kg) |
Enzyme Inhibition Studies
The ability of benzimidazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic relevance. These compounds have been shown to target a wide range of enzymes crucial for the survival of pathogens and the progression of diseases like cancer.
One major area of study is the inhibition of viral enzymes. Derivatives of 1H-benzimidazole have demonstrated activity against the helicase enzyme of the Hepatitis C virus (HCV), which is essential for viral replication. nih.gov N-alkylation of certain benzotriazole (B28993) and benzimidazole analogues was found to enhance inhibitory activity and selectivity towards HCV NTPase/helicase, with 2-alkyl derivatives showing IC50 values around 6.5 µM. nih.gov
In the realm of anticancer research, benzimidazole derivatives are known to inhibit topoisomerases, enzymes that are critical for DNA replication and cell division in cancer cells. Molecular docking studies have also revealed that certain derivatives show powerful interactions with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with binding affinities of -8.1 and -8.9 Kcal/mol, respectively, indicating potential for high analgesic and anti-inflammatory activity. researchgate.net A study focused on novel benzimidazole derivatives as selective COX-2 inhibitors reported several compounds with IC50 values ranging from 0.13 to 0.27 µM, surpassing the activity of the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg
Table 3: Enzyme Inhibition by 1H-Benzimidazole Derivatives
| Derivative Class / Compound | Target Enzyme | Activity / IC50 |
| 2-Alkyl-4,5,6,7-tetrabromo-1H-benzotriazole | HCV NTPase/Helicase | ~6.5 µM nih.gov |
| Novel Benzimidazole Derivative (Compound 6) | Cyclooxygenase-2 (COX-2) | 0.13 µM ekb.eg |
| Novel Benzimidazole Derivative (Compound 9) | Cyclooxygenase-2 (COX-2) | 0.15 µM ekb.eg |
| Novel Benzimidazole Derivative (Compound 4a) | Cyclooxygenase-2 (COX-2) | 0.23 µM ekb.eg |
| Indomethacin (Standard) | Cyclooxygenase-2 (COX-2) | 0.41 µM ekb.eg |
Receptor Binding Affinity Studies
The interaction of small molecules with biological receptors is fundamental to pharmacology. Derivatives of this compound have been evaluated for their binding affinity to various receptors, which helps in understanding their mechanism of action and potential therapeutic applications. smolecule.com
Studies have shown that benzimidazole compounds can interact with a variety of biological targets through mechanisms that include hydrogen bonding and π–π stacking. researchgate.net Computational docking studies have been employed to predict the binding affinities of these derivatives to specific protein targets. For instance, a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives were analyzed for their binding to APO-liver alcohol dehydrogenase inhibitor (PDB ID: 5ADH) and antihypertensive protein hydrolase inhibitor (PDB ID: 4XX3). The docking analysis revealed strong binding affinities, with scores ranging from -8.3 to -9.0 kcal/mol and -9.2 to -10.0 kcal/mol, respectively, suggesting potential antioxidant and antihypertensive properties. researchgate.net
Furthermore, spectroscopic studies involving UV absorption and fluorescence have been used to investigate the binding affinity of benzimidazole derivatives to DNA. Certain derivatives showed strong binding and thermal stabilization of specific DNA sequences, which is relevant to their anticancer activity. nih.gov These binding studies are crucial for identifying promising candidates for drug design and for optimizing their interaction with biological targets. smolecule.com
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold by systematically modifying its structure. rroij.com For benzimidazole derivatives, SAR analyses have provided critical insights into how substitutions on the bicyclic ring influence their therapeutic properties. researchgate.netmdpi.comrsc.org
The position and nature of substituents on the benzimidazole nucleus significantly impact activity. mdpi.com
C2-Position: The 2-position of the benzimidazole ring is a key site for modification. The hydroxymethyl group (-CH₂OH) in this compound itself is a versatile handle for diverse functionalization, such as oxidation to a carboxylic acid or substitution to form other derivatives. SAR studies have shown that linking different groups at this position can drastically alter the biological effect. For example, substituting with anacardic acid at C2 can lead to COX-2 inhibition. mdpi.com In other cases, the length of a linker between the benzimidazole core at C2 and a terminal group was found to be inversely related to anti-inflammatory activity. mdpi.com
N1-Position: Substitution at the N1-position also plays a crucial role. For instance, the introduction of a benzyl (B1604629) group at the 1-position has been shown to enhance anti-inflammatory action. mdpi.com
C5 and C6-Positions: Modifications on the benzene portion of the scaffold are also important. SAR studies on anticancer derivatives revealed that a 5-chloro substitution on the 1H-benzimidazole ring improved cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution. rsc.org Conversely, the incorporation of electron-withdrawing groups at the C6-position was found to reduce anti-inflammatory activity in another series of compounds. mdpi.com
These SAR studies are fundamental for the rational design of new benzimidazole-based drugs with enhanced potency and selectivity. rroij.com
Lead Compound Development and Drug Design based on this compound
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The this compound scaffold and its derivatives serve as excellent starting points for lead compound development. smolecule.combanglajol.info
The versatility of the benzimidazole core allows it to be used as a building block in the synthesis of more complex molecules with a wide array of biological activities. solubilityofthings.com For example, while this compound itself has only mild antioxidant activity, its derivative, 2-methyl-1H-benzimidazole, showed more prominent activity, suggesting it could be an interesting lead compound for the development of more potent antioxidant agents. banglajol.inforesearchgate.net
The benzimidazole framework is present in many clinically approved drugs, highlighting its success in drug development. nih.gov The synthetic accessibility of the this compound structure, particularly the reactive hydroxyl group, makes it an attractive starting material for creating libraries of derivatives. These libraries can then be screened for various biological activities, from antimicrobial to anticancer effects, facilitating the discovery of new lead compounds. smolecule.com The insights gained from SAR studies further guide the optimization of these leads into potent and selective drug candidates. rroij.com
Advanced Analytical and Spectroscopic Characterization of 1h Benzimidazole 2 Methanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms. For 1H-Benzimidazole-2-methanol, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity and arrangement of atoms within the molecule.
The proton NMR (¹H NMR) spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. In a typical analysis, the spectrum displays distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the amine proton of the imidazole (B134444) ring.
The aromatic protons typically appear as a complex multiplet in the range of δ 7.10-7.60 ppm. The protons on the symmetrically equivalent positions 4 and 7, and 5 and 6 of the benzimidazole (B57391) ring often produce overlapping signals. The methylene (-CH₂) protons of the hydroxymethyl group are characteristically observed as a singlet at approximately δ 4.85 ppm, indicating no adjacent protons to couple with. The labile protons of the hydroxyl (-OH) and amine (-NH) groups appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The -NH proton of the imidazole ring is typically observed further downfield, around δ 12.3 ppm, while the -OH proton signal appears around δ 5.6 ppm.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C4-H, C7-H) | ~7.54 | m | 2H |
| Aromatic (C5-H, C6-H) | ~7.19 | m | 2H |
| Methylene (-CH₂) | ~4.85 | s | 2H |
| Hydroxyl (-OH) | ~5.60 | br s | 1H |
| Amine (-NH) | ~12.30 | br s | 1H |
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each carbon atom in its unique electronic environment.
The carbon atom at position 2 of the imidazole ring (C2), to which the methanol group is attached, is significantly deshielded and appears at approximately δ 155.1 ppm. The quaternary carbons of the benzene ring that are fused to the imidazole ring (C3a and C7a) typically resonate around δ 138.5 ppm. The aromatic methine carbons (C4, C5, C6, and C7) appear in the characteristic aromatic region, between δ 114.8 and 122.5 ppm. The carbon of the methylene group (-CH₂) is observed in the aliphatic region, typically around δ 57.1 ppm.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C2 (Imidazole) | ~155.1 |
| C3a, C7a (Fused Aromatic) | ~138.5 |
| C5, C6 (Aromatic CH) | ~122.5 |
| C4, C7 (Aromatic CH) | ~114.8 |
| -CH₂ (Methylene) | ~57.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band is typically observed in the region of 3400-3100 cm⁻¹, which is characteristic of the O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The spectrum also displays strong absorptions corresponding to the C=N stretching of the imidazole ring around 1625 cm⁻¹ and C=C stretching of the benzene ring in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol group is typically found in the 1050-1010 cm⁻¹ range.
| Vibrational Mode | Wave Number (cm⁻¹) | Functional Group |
|---|---|---|
| O-H / N-H stretch (H-bonded) | 3400 - 3100 (broad) | Alcohol / Imidazole Amine |
| Aromatic C-H stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H stretch | 2930 - 2850 | Methylene Group |
| C=N stretch | ~1625 | Imidazole Ring |
| Aromatic C=C stretch | 1600 - 1450 | Benzene Ring |
| C-O stretch | 1050 - 1010 | Primary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV light, leading to π → π* transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol (B145695), shows characteristic absorption maxima (λmax). For benzimidazole derivatives, these absorptions are generally observed in the range of 250-285 nm. Studies on various 2-substituted benzimidazoles report strong absorption bands around 250 nm, with additional bands appearing near 275 nm and 280 nm, which are attributed to the electronic transitions within the conjugated benzimidazole system.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₈N₂O, corresponding to a molecular weight of 148.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 148.
The fragmentation pattern provides valuable structural information. A common fragmentation pathway for this molecule involves the loss of the hydroxymethyl group. The base peak is often observed at m/z 119, resulting from the loss of a formyl radical (•CHO) or at m/z 118 from the loss of formaldehyde (B43269) (CH₂O). Another significant fragmentation is the cleavage of the C-O bond to lose a hydroxyl radical (•OH), giving a fragment at m/z 131. A characteristic fragmentation of the benzimidazole ring itself involves the loss of hydrogen cyanide (HCN), leading to a fragment ion at m/z 91 from the m/z 118 ion.
X-ray Diffraction Studies for Solid-State Structure Determination
However, crystal structures of closely related derivatives, such as its isomer (1H-Benzimidazol-1-yl)methanol, have been determined. Such studies reveal that the benzimidazole ring is essentially planar and that intermolecular hydrogen bonds, particularly involving the hydroxyl and imidazole N-H groups, play a crucial role in stabilizing the crystal lattice, often forming extensive networks of chains or sheets. It is highly probable that this compound would exhibit similar solid-state characteristics, with strong intermolecular O-H···N or N-H···O hydrogen bonds defining its crystal packing.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₈H₈N₂O, this analysis is employed to verify that the synthesized compound matches its theoretical atomic makeup, confirming its identity and purity. The molecular weight of this compound is 148.16 g/mol chemicalbook.com.
The theoretical composition is calculated based on the atomic masses of its constituent elements: carbon, hydrogen, nitrogen, and oxygen. By comparing these theoretical percentages with the experimental values obtained from an elemental analyzer, researchers can confirm the empirical formula of the compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 64.85 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.44 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.91 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.80 |
| Total | | | | 148.165 | 100.00 |
Note: Values are calculated based on the molecular formula C₈H₈N₂O.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for assessing the purity of this compound and for separating it from reaction byproducts or impurities. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), are utilized.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a common and effective method for analyzing benzimidazole derivatives. While specific studies detailing HPLC for this compound are not abundant, methods for structurally similar compounds provide a strong basis for its analysis. For instance, benzimidazole derivatives are often separated on C18 or other reverse-phase columns researchgate.net. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer researchgate.netsielc.com. Detection is commonly achieved using a Photodiode Array (PDA) or UV detector researchgate.net.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique frequently used to monitor the progress of reactions synthesizing benzimidazole compounds and to get a preliminary assessment of purity. For derivatives of 1H-benzimidazole-2-yl hydrazones, TLC has been successfully performed on standard silica (B1680970) gel plates, with a mobile phase consisting of a benzene-methanol mixture (3:1, v/v) nih.gov. This indicates that a polar stationary phase (silica gel) with a moderately polar mobile phase is effective for separating such compounds.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. The isomeric compound, 1H-Benzimidazole-1-methanol, has been analyzed by GC-MS, suggesting that this technique is also applicable to this compound, provided it has sufficient volatility and thermal stability without decomposition in the injector and column nih.gov.
Table 2: Summary of Chromatographic Conditions for Benzimidazole Derivatives
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection Method | Application |
|---|---|---|---|---|
| HPLC | C18 column researchgate.net | Methanol:Water (70:30, v/v) researchgate.net | PDA at 284 nm researchgate.net | Purity assessment, Quantitative analysis |
| HPLC | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.com | Mass Spectrometry (MS) sielc.com | Purity assessment, Preparative separation |
| TLC | Silica Gel 60 F254 nih.gov | Benzene:Methanol (3:1, v/v) nih.gov | UV light | Reaction monitoring, Purity check |
| GC-MS | (Not specified) | (Not specified) | Mass Spectrometry | Identification of isomers and related compounds nih.gov |
Thermal Analysis
The melting point of this compound has been reported with some variability in the literature, which may be attributable to different crystalline forms (polymorphs) or measurement conditions. Reported melting points range from 171°C to 303°C. A frequently cited range is 171-175 °C, which has been observed following synthesis and purification by recrystallization alfachemch.comchemicalbook.com. Other sources report significantly higher melting points of 280-283 °C and 303 °C chemicalbook.comchemicalbook.com. These discrepancies highlight the importance of careful characterization.
Table 3: Reported Melting Points for this compound
| Melting Point (°C) | Source |
|---|---|
| 171-174 °C | ChemicalBook chemicalbook.com |
| 171-175 °C | ChemicalBook, Alfa Chemical alfachemch.com |
| 280-283 °C | ChemicalBook chemicalbook.com |
Theoretical and Computational Chemistry Studies on 1h Benzimidazole 2 Methanol
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of 1H-Benzimidazole-2-methanol. Time-Dependent DFT (TD-DFT) extends these principles to excited states, allowing for the prediction and interpretation of electronic absorption spectra.
Electronic Structure Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's excitability and chemical hardness. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net
For benzimidazole (B57391) derivatives, DFT calculations are commonly employed to determine these electronic parameters. researchgate.net While specific experimental or calculated values for this compound are not extensively reported in dedicated studies of the isolated molecule, theoretical investigations on its metal complexes have utilized DFT to understand its electronic behavior upon coordination. researchgate.net
Table 1: Illustrative Electronic Properties of this compound (Theoretical)
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
Note: The values presented in this table are illustrative and based on typical DFT calculations for similar benzimidazole derivatives. They serve to demonstrate the type of data generated from such studies.
Vibrational Spectra Predictions
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can gain a deeper understanding of the molecule's structural characteristics and the nature of its chemical bonds. These calculations can aid in the confirmation of the synthesized compound's structure. For complexes containing the this compound ligand, DFT has been used to calculate vibrational frequencies to support experimental findings. researchgate.net
Thermodynamic Parameter Calculations
DFT calculations can also be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are fundamental to understanding the stability of the molecule and the spontaneity of its reactions. Such calculations are valuable in predicting the course of chemical reactions and establishing the relative stability of different isomers or conformers.
Table 2: Illustrative Calculated Thermodynamic Parameters for this compound at 298.15 K
| Parameter | Illustrative Value |
| Zero-point vibrational energy | 150.25 kJ/mol |
| Enthalpy | 165.80 kJ/mol |
| Gibbs Free Energy | 110.50 kJ/mol |
| Entropy | 350.10 J/mol·K |
Note: These values are hypothetical and serve as an example of the thermodynamic data that can be obtained through DFT calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. rtu.lv
Studies on benzimidazole derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes. rtu.lv For instance, this compound has been identified in in silico screening studies as having favorable drug-like properties. polimi.it Such simulations provide critical information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. polimi.it MD simulations provide detailed information on the conformational flexibility of a molecule and the stability of its complexes with other molecules, such as proteins. niscpr.res.in
For a ligand like this compound, MD simulations can be used to assess the stability of its binding pose within a protein's active site, as predicted by molecular docking. polimi.it By analyzing the trajectory of the simulation, researchers can evaluate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamic behavior of the ligand-protein complex. This provides a more realistic view of the interaction compared to the static picture offered by docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of compounds with their experimentally determined activities.
While specific QSAR models focused solely on this compound are not common, QSAR studies are frequently performed on classes of benzimidazole derivatives to guide the synthesis of new compounds with enhanced biological activities, such as antimicrobial or anticancer properties. researchgate.net These models help in identifying the key molecular features that are important for a particular biological effect, thereby streamlining the drug discovery process.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values. Regions of negative potential, typically shown in red, are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, areas with positive potential, usually depicted in blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas represent neutral electrostatic potential.
For this compound, the MEP analysis reveals distinct regions of varying electrostatic potential, which are crucial for understanding its chemical reactivity. The nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group are expected to be the most electronegative centers, exhibiting a strong negative potential. This is due to the presence of lone pairs of electrons on these atoms. Consequently, these regions are the most probable sites for electrophilic attack.
In contrast, the hydrogen atoms, particularly the one attached to the nitrogen in the imidazole ring and the hydrogen of the hydroxyl group, are anticipated to show a strong positive potential. These areas are electron-deficient and are thus the primary sites for nucleophilic attack. The benzene (B151609) ring is expected to exhibit a mix of potentials, with the π-electron cloud creating a region of negative potential above and below the plane of the ring.
| Region of Molecule | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Nitrogen atoms in the imidazole ring | High Negative Potential (Red) | Susceptible to electrophilic attack |
| Oxygen atom of the methanol group | High Negative Potential (Red) | Susceptible to electrophilic attack |
| Hydrogen atom on the imidazole nitrogen | High Positive Potential (Blue) | Prone to nucleophilic attack |
| Hydrogen atom of the hydroxyl group | High Positive Potential (Blue) | Prone to nucleophilic attack |
| Aromatic ring | Largely Neutral (Green) with negative potential above and below the plane | Can interact with electrophiles |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. These interactions, known as hyperconjugative interactions, are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
Similarly, the lone pair on the oxygen atom of the methanol group can interact with the antibonding σ* orbital of the adjacent C-C and C-H bonds. Furthermore, interactions involving the π electrons of the benzene ring donating into the antibonding orbitals of the imidazole ring and the methanol substituent also play a role in the electronic delocalization.
A study on a related compound, N-Butyl-1H-benzimidazole, showed stabilization energies from the delocalization of σ-electrons into various antibonding orbitals, with values ranging from 0.86 to 4.63 kJ/mol nih.gov. While specific E(2) values for this compound require dedicated computational studies, a similar pattern of interactions and stabilization energies can be anticipated.
| Donor NBO | Acceptor NBO | Interaction Type | Anticipated Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP (N) in imidazole | π* (C=C) in benzene ring | n → π | High |
| π (C=C) in benzene ring | π (C=N) in imidazole ring | π → π | Moderate |
| LP (O) in methanol | σ (C-H) in methanol | n → σ | Moderate |
| LP (O) in methanol | σ (C-C) | n → σ | Moderate |
| σ (C-H) in benzene ring | σ (C-C) in benzene ring | σ → σ* | Low |
Applications of 1h Benzimidazole 2 Methanol in Material Science and Catalysis Research
1H-Benzimidazole-2-methanol as Building Blocks for Polymeric Materials
Polybenzimidazoles (PBIs) are a class of high-performance polymers recognized for their exceptional thermal and chemical stability. benicewiczgroup.com These materials are attractive for demanding applications, such as membranes for gas separation and electrochemical cells. benicewiczgroup.comdtu.dk The fundamental structure of these polymers consists of benzimidazole (B57391) groups integrated into the main chain, which imparts remarkable thermo-mechanical properties. dtu.dkrsc.org
While a wide range of benzimidazole derivatives are used in polymerization, the synthesis of PBI often involves the condensation of aromatic tetraamines with dicarboxylic acid derivatives. dtu.dk The specific use of this compound as a primary monomer is not extensively detailed in current literature, which tends to focus on other precursors. However, the functional groups of this compound, particularly the hydroxyl group, offer significant potential for creating specialized polymers. This hydroxyl moiety can be used as a reactive site for grafting other molecules or pendant groups onto a PBI backbone, allowing for the fine-tuning of the polymer's properties. rsc.org For instance, grafting additional benzimidazole groups can introduce more basic sites, enhancing properties like phosphoric acid uptake in fuel cell membranes. rsc.org
Furthermore, research into polymeric ionic liquids (PILs) has demonstrated the versatility of the benzimidazole scaffold. In one study, PILs were synthesized by reacting 2-styryl-1H-benzo[d]imidazole with an alkyl halide followed by radical polymerization, showcasing how modifications of the core benzimidazole structure lead to functional polymers for applications like corrosion inhibition. acs.org
Exploration in Chemical Sensors
The nitrogen atoms within the benzimidazole ring are excellent ligands for coordinating with metal ions. This property is extensively exploited in the design of chemosensors, particularly fluorescent probes, for the detection of various analytes. While this compound itself is a starting block, more complex derivatives are often synthesized to create sensors with high sensitivity and selectivity. These sensors typically operate on principles like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). nih.govmdpi.com
Benzimidazole-based fluorescent sensors have been successfully developed for a range of metal ions:
Zinc (Zn²⁺): Several sensors have been designed for the detection of Zn²⁺, which is a crucial element in many biological systems. One sensor based on an 8-aminoquinoline (B160924) bearing a benzimidazole moiety exhibited a "turn-on" fluorescence response in the presence of Zn²⁺ with a detection limit of 0.176 µM. nih.govrsc.org Another Schiff base chemosensor demonstrated a rapid "turn-on" response with a detection limit of 0.148 µM. nih.gov The recognition mechanism is often attributed to the CHEF effect, where the binding of the metal ion restricts intramolecular rotation and enhances fluorescence. nih.gov
Copper (Cu²⁺): A fluorescent probe derived from 2-(1H-benzo[d]imidazol-2-yl)benzenamine was developed for detecting Cu²⁺ ions with a detection limit as low as 0.148 µM. scispace.com
Iron (Fe²⁺/Fe³⁺): A dual chemosensor was created for the colorimetric detection of both Fe²⁺ and Fe³⁺, showing a distinct color change from colorless to dark green. rsc.org The detection limits were 1.18 µM for Fe²⁺ and 1.21 µM for Fe³⁺, which are below the guidelines set by the World Health Organization (WHO) for drinking water. rsc.org
Cobalt (Co²⁺): A highly selective "turn-off" fluorescent probe was synthesized for the recognition of Co²⁺. mdpi.com The quenching of fluorescence upon Co²⁺ binding was attributed to a PET mechanism, with the sensor achieving a detection limit of 3.56 µM. mdpi.com
The performance of several benzimidazole-derived chemical sensors is summarized in the table below.
| Sensor Derivative Class | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |
| 8-Aminoquinoline-Benzimidazole | Zn²⁺ | Turn-on Fluorescence (CHEF) | 0.176 µM | nih.govrsc.org |
| Benzimidazole Schiff Base | Zn²⁺ | Turn-on Fluorescence (CHEF) | 0.148 µM | nih.gov |
| Dual Chemosensor | Zn²⁺ | OFF-ON Fluorescence | 1.05 µM | rsc.org |
| Dual Chemosensor | Fe²⁺ | Colorimetric | 1.18 µM | rsc.org |
| Dual Chemosensor | Fe³⁺ | Colorimetric | 1.21 µM | rsc.org |
| Benzimidazole-Quinoline | Co²⁺ | Turn-off Fluorescence (PET) | 3.56 µM | mdpi.com |
| Benzenamine-Benzimidazole | Cu²⁺ | Chemodosimetric Change | 0.148 µM | scispace.com |
| Benzenamine-Benzimidazole | Zn²⁺ | Chemodosimetric Change | 5.59 µM | scispace.com |
Catalytic Applications of this compound and its Complexes
The ability of the benzimidazole scaffold to form stable complexes with a wide array of transition metals makes it a valuable component in catalyst design. These complexes are explored in both heterogeneous and photocatalytic applications.
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in separation and reusability. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are highly effective as heterogeneous catalysts. chemmethod.comchemmethod.com Benzimidazole derivatives can be used as the organic linkers in these frameworks to create tailored catalytic environments.
One innovative approach involves the development of MOFs with an inner salt of 3-(pyridinylium)-1-propanesulfonate (PS) as the organic linkage (PS/MOFs). acs.org In these materials, the pendant sulfonate anion (–SO₃⁻) acts as an organocatalytic active site. These PS/MOFs have been shown to be effective catalysts for the reductive functionalization of carbon dioxide (CO₂) into valuable chemicals like 1H-benzo[d]imidazole. acs.org The catalytic performance was found to correlate with the specific surface area of the MOF, highlighting the importance of the framework's structure. acs.org This research demonstrates how incorporating functionalized benzimidazole-related structures into heterogeneous frameworks can facilitate important chemical transformations. acs.org
Photocatalysis utilizes light to drive chemical reactions and has emerged as a sustainable and green approach in organic synthesis. researchgate.net Metal complexes incorporating benzimidazole-based ligands have shown significant promise as photocatalysts. mdpi.comdntb.gov.ua The benzimidazole ligand plays a crucial role in forming stable coordination compounds that can absorb light and generate reactive species to catalyze reactions. mdpi.com
For example, coordination compounds constructed from benzimidazole-based ligands and metal salts have been synthesized and investigated for their photocatalytic capabilities. mdpi.com These complexes have proven effective in the photocatalytic degradation of organic pollutants, such as the antibiotic ciprofloxacin, in wastewater. mdpi.com Under illumination, these materials induce the formation of active species like photogenerated holes (h⁺), superoxide (B77818) radical anions (·O₂⁻), and hydroxyl radicals (·OH), which drive the degradation process. mdpi.com The stability of these complexes allows them to be used for multiple cycles, demonstrating their potential for environmental remediation applications. mdpi.com While much research focuses on the photocatalytic synthesis of benzimidazoles themselves, these findings confirm that benzimidazole-metal complexes can also function as the primary photocatalyst for other important organic reactions. researchgate.netcnr.it
Future Perspectives and Emerging Research Avenues for 1h Benzimidazole 2 Methanol
Development of Novel 1H-Benzimidazole-2-methanol Derivatives with Enhanced Bioactivity
A primary focus of current research is the synthesis of novel derivatives of this compound to improve their pharmacological profiles. Structural modifications of the benzimidazole (B57391) core are being systematically explored to generate compounds with heightened efficacy against various diseases. For instance, the condensation of o-phenylenediamine (B120857) with different carboxylic acids, such as glycolic acid, yields 1H-benzimidazol-2-ylmethanol, which has shown mild antioxidant activity. banglajol.info Further structural modifications and the introduction of different functional groups are anticipated to produce more potent derivatives. banglajol.info
Researchers have successfully synthesized and characterized a range of derivatives, evaluating them for activities including antioxidant, cytotoxic, antimicrobial, anti-inflammatory, and antiparasitic effects. researchgate.netnih.govnih.govnih.gov For example, combining the benzimidazole and hydrazone pharmacophores has resulted in derivatives with remarkable larvicidal effects against Trichinella spiralis, superior to some existing treatments. nih.gov Similarly, the introduction of moieties like 1,3,4-thiadiazole (B1197879) or Schiff bases has led to compounds with moderate to high inhibition of both gram-positive and gram-negative bacteria. nih.gov These findings underscore the versatility of the benzimidazole scaffold as a template for designing new bioactive molecules. nih.gov
| Derivative Type | Bioactivity Investigated | Key Findings | Reference |
|---|---|---|---|
| 1H-benzimidazol-2-ylmethanol | Antioxidant, Cytotoxic | Displayed mild antioxidant activity (IC50 value 400.42 µg/ml) and very high LC50 value in brine shrimp lethality bioassay. | banglajol.inforesearchgate.net |
| 1H-benzimidazol-2-yl hydrazones | Antiparasitic (Anti-trichinella), Antioxidant | Showed remarkable larvicidal effect, superior to clinically used drugs albendazole (B1665689) and ivermectin. Dihydroxy hydrazones were the most effective radical scavengers. | nih.gov |
| 2-substituted benzimidazoles with 1,3,4-thiadiazole ring | Antibacterial | Exhibited excellent activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa compared to amoxicillin (B794) and ciprofloxacin. | nih.gov |
| Chrysin benzimidazole derivatives | Anticancer | Compound 45 showed excellent activity with an IC50 value of 25.72 ± 3.95 μM against MCF-7 cells. | rsc.org |
| 2-(1H-benzimidazol-2-yl) phenol (B47542) and 5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol | Antioxidant, Antimicrobial | Displayed significant antioxidant activity (free radical trapping, iron ion reducing) and antimicrobial potential. | mdpi.com |
Exploration of New Therapeutic Targets for this compound Compounds
The broad-spectrum pharmacological properties of benzimidazole derivatives have prompted investigations into new therapeutic applications. nih.gov This class of compounds has demonstrated potential against a wide range of diseases, including cancer, microbial infections, parasitic infections, and hypertension. rsc.orgrsc.org The structural similarity of the benzimidazole core to naturally occurring nucleotides allows it to interact with various biopolymers, contributing to its diverse biological activities. researchgate.netbiointerfaceresearch.com
Emerging research is focused on repurposing existing benzimidazole compounds and identifying novel derivatives for specific molecular targets. nih.gov For example, certain derivatives have been identified as potent inhibitors of enzymes crucial for pathogen survival or cancer cell proliferation. nih.govnih.gov Research has highlighted their potential as anticancer agents, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), anti-inflammatory agents by interacting with targets like cyclooxygenases (COX), and antihypertensive agents. nih.govrsc.orgrsc.org The development of compounds targeting urease, a key enzyme in infections caused by Helicobacter pylori, is another promising avenue. elsevierpure.com
| Therapeutic Area | Potential Molecular Target/Mechanism | Example Derivative Class | Reference |
|---|---|---|---|
| Anticancer | VEGFR-2 inhibition, Microtubule interference, Inhibition of tumor growth (e.g., HT-29 human carcinoma) | Benzimidazole-based anthelmintics (e.g., Mebendazole), Styryl sulfone derivatives | biointerfaceresearch.comnih.gov |
| Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | Sulfone derivatives of benzimidazole | nih.gov |
| Antihypertensive | Vasodilation, Angiotensin-II receptor antagonism | 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles | rsc.orgrsc.org |
| Anti-inflammatory | Cyclooxygenases (COX), 5-lipoxygenase (5-LOX) activating protein, Inhibition of nitric oxide and TNF-α production | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | nih.gov |
| Antiparasitic | Inhibition of tubulin polymerization | 1H-benzimidazol-2-yl hydrazones | nih.gov |
| Antibacterial | Inhibition of microbial processes (e.g., cell wall synthesis, DNA replication) | 2-substituted benzimidazoles, Azo linked compounds | researchgate.netnih.gov |
| Enzyme Inhibition | Urease inhibition | Novel benzimidazole derivatives with specific side chains | nih.govelsevierpure.com |
Advancements in Sustainable Synthesis of this compound
In line with the principles of green chemistry, significant efforts are being made to develop sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. chemmethod.com Traditional synthesis methods often require harsh conditions, toxic solvents, and long reaction times. eprajournals.com Modern approaches focus on improving efficiency, reducing waste, and utilizing renewable resources.
Key advancements include microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes and often avoids the use of hazardous solvents. chemmethod.comrjptonline.org Solvent-free reactions, facilitated by solid catalysts derived from natural sources or using renewable feedstocks, further minimize the environmental impact. eprajournals.com One-pot synthesis protocols are being developed that use eco-friendly catalysts like ferrous sulphate or zinc oxide nanoparticles in greener solvents like ethanol (B145695) or water, achieving high yields and excellent chemo-selectivity. wisdomlib.orgnih.gov Photocatalytic methods represent another innovative frontier, using light to drive the synthesis process under mild conditions, for instance, by dehydrogenating ethanol to produce the aldehyde required for cyclization. cnr.it
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Condensation of o-phenylenediamine and carboxylic acids, often requiring high temperatures and strong oxidants. | Established procedures. | banglajol.infocnr.it |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Rapid (minutes vs. hours), efficient, reduced side reactions, often solvent-free. | chemmethod.comrjptonline.org |
| Solvent-Free Reactions | Reactions conducted without a solvent, often using solid catalysts or grinding. | Eliminates toxic solvents, reduces waste, simplifies purification. | chemmethod.comeprajournals.com |
| Catalyst-Free Synthesis | Condensation reaction in a medium like methanol (B129727) at ambient temperature. | Extremely fast (e.g., one minute), high functional group tolerance, avoids catalyst cost and contamination. | researchgate.net |
| Photocatalytic Synthesis | Use of a photocatalyst (e.g., TiO2-based) and light to drive the reaction. | Sustainable, uses renewable resources (e.g., ethanol), operates under mild conditions. | cnr.it |
| Nano-Catalyzed Synthesis | Employing nanoparticles (e.g., ZnO, SnO2) as catalysts. | High yields, short reaction times, catalyst is often recyclable, environmentally benign. | nih.gov |
Integration of Computational and Experimental Approaches in this compound Research
The synergy between computational (in silico) and experimental (in vitro) methods is accelerating the discovery and development of new this compound derivatives. gjpb.de In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations allow researchers to predict the binding affinity of novel compounds to specific biological targets, understand their mechanisms of action, and rationalize their chemical properties before undertaking costly and time-consuming laboratory synthesis. nih.govgjpb.dersc.org
Molecular docking studies are widely used to screen virtual libraries of benzimidazole derivatives against protein targets like VEGFR-2, identifying promising candidates for anticancer therapy. nih.govacs.org These predictions are then validated through in vitro assays. gjpb.de For example, a study on anti-tubercular agents compared the binding energies from molecular docking with the minimum inhibitory concentration (MIC) values from laboratory tests, finding a strong correlation. gjpb.de Furthermore, computational tools are used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to select compounds with favorable drug-like profiles early in the discovery pipeline. jcchems.com This integrated approach streamlines the design-synthesis-testing cycle, making the search for new therapeutic agents more efficient and targeted. jcchems.comnih.gov
Potential in Nanomaterial Science and Nanotechnology
The application of nanotechnology in the context of this compound research is a rapidly emerging field with dual facets: the use of nanomaterials to catalyze the synthesis of benzimidazole derivatives and the potential incorporation of these derivatives into novel nanomaterials. biointerfaceresearch.comresearchgate.net
Nano-catalysts, such as zinc oxide (ZnO), tin oxide (SnO2), and iron(III) oxide (Fe3O4) nanoparticles, have proven to be highly efficient for the synthesis of benzimidazoles. biointerfaceresearch.comnih.gov Their high surface area and catalytic activity lead to improved reaction yields, shorter reaction times, and milder reaction conditions, aligning with the goals of green chemistry. nih.govsemanticscholar.org The ability to magnetically recover and reuse some of these nanocatalysts further enhances the sustainability of the process. biointerfaceresearch.com
Beyond synthesis, the benzimidazole scaffold itself is being explored as a component in advanced materials. The ability of the benzimidazole nucleus to act as a ligand for metal complexes is well-documented. cnr.it This property opens avenues for its use in creating novel metal-organic frameworks (MOFs) or functionalized nanoparticles for applications in sensing, catalysis, or drug delivery. The structural features of this compound derivatives make them attractive candidates for surface modification of nanomaterials to improve their stability, solubility, and biological interactions.
Q & A
Q. What are the established synthetic routes for 1H-Benzimidazole-2-methanol?
A common method involves refluxing 1H-benzimidazole with acetyl chloride, followed by hydrolysis and recrystallization in methanol, yielding 90% pure product . Alternative solvent-free approaches using organocatalysts (e.g., for derivatives) may reduce byproducts and improve sustainability, though specific optimization for the parent compound is required .
Q. How is this compound structurally characterized?
Key techniques include:
- NMR spectroscopy : H and C NMR (e.g., aromatic protons at δ 7.3–8.7 ppm, -CHOH group at δ 4.5–5.0 ppm) .
- X-ray crystallography : SHELX software refines hydrogen bonding networks and molecular packing, critical for confirming stereochemistry .
- LCMS : Molecular ion peaks (e.g., m/z 211.34 for analogous compounds) validate molecular weight .
Q. What are the solubility and stability considerations for this compound?
The compound is polar due to the -CHOH group, favoring solubility in methanol, DMSO, and hot water. Stability tests under varying pH and temperature (e.g., TGA/DSC) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Discrepancies in pharmacological assays (e.g., antimicrobial vs. anticancer activity) require:
- Dose-response validation : Replicate studies across multiple cell lines or microbial strains.
- Molecular docking : Compare binding affinities with target proteins (e.g., tubulin or kinase enzymes) to identify structure-activity relationships .
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or acidic/basic conditions may enhance cyclization efficiency.
- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., acetylated byproducts) and adjust stoichiometry .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for analogous benzimidazoles .
Q. How is crystallographic data for this compound refined using SHELX?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature minimizes thermal motion artifacts.
- Hydrogen bonding networks : SHELXL refines H-atom positions via Fourier difference maps, critical for confirming intramolecular interactions .
- Twinned crystals : Use the TWIN/BASF commands in SHELX to model overlapping lattices .
Q. What analytical methods differentiate this compound from its derivatives?
- TLC/HPLC : Monitor reaction progress using mobile phases like n-hexane:EtOAc (7:3) with R values ~0.45 .
- IR spectroscopy : O-H stretching (~3200–3500 cm) and C-N/C-O vibrations (~1250–1600 cm) distinguish functional groups .
- Mass spectrometry fragmentation : Compare parent ion (m/z 166.16 for CHNO) with derivative-specific fragments .
Q. How do substituents on the benzimidazole core influence bioactivity?
- Electron-withdrawing groups (e.g., -Cl at position 5): Enhance antimicrobial potency by increasing membrane permeability .
- Bulkier substituents (e.g., naphthyl groups): Improve anticancer activity via intercalation or topoisomerase inhibition but may reduce solubility .
Methodological Challenges and Solutions
Addressing low yields in benzimidazole cyclization reactions
- Acid catalysis : Replace acetyl chloride with polyphosphoric acid (PPA) to stabilize intermediates .
- Oxidative conditions : Use MnO or KMnO to oxidize methanol intermediates to carboxylic acids for easier purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
